molecular formula C9H11NO2 B1280224 4-(1-Aminoethyl)benzoic acid CAS No. 28357-95-1

4-(1-Aminoethyl)benzoic acid

Cat. No. B1280224
CAS RN: 28357-95-1
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves catalytic systems or specific reagents that introduce functional groups to the benzoic acid core. For instance, the synthesis of 4-(1-adamantyl)benzoic acid derivatives was achieved using a cobalt–manganese bromide catalytic system with manganese acetate . Similarly, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid was performed using 4-amino salicylic acid through a series of reactions including methylation, thiocyanation, hydrolysis, and ethylation . These methods suggest that the synthesis of 4-(1-Aminoethyl)benzoic acid could potentially involve similar strategies, such as the introduction of the aminoethyl group through a targeted synthetic pathway.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of some azo-benzoic acids were confirmed using these techniques . The molecular structures and geometries of these compounds were also optimized using density functional theory methods . This indicates that a similar approach could be used to analyze the molecular structure of 4-(1-Aminoethyl)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism, as observed in the azo-benzoic acids studied . The extent of these equilibria can be influenced by solvent composition and pH. Additionally, the formation of unexpected derivatives, such as the conversion of a 3,4-diaminoisocoumarine derivative to a phthalide–carboxamide-bearing system, demonstrates the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For instance, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can affect its physical properties . The electronic structures and photochemistry of these compounds can be studied using UV-vis absorption spectra and fluorescence spectra, as well as computational methods like DFT and TDDFT . These techniques could be applied to 4-(1-Aminoethyl)benzoic acid to determine its properties.

Scientific Research Applications

  • Synthesis of Schiff Base Compounds and Biological Activity Studies Research includes the preparation of derivatives from 4-amino benzoic acid and their biological activity against bacteria. These compounds are synthesized using spectroscopy methods and studied for their impact on positive and negative gram bacteria (Radi et al., 2019).

  • Building Blocks for Pseudopeptide Synthesis 4-Amino-3-(aminomethyl)benzoic acid, a novel amino acid, shows promise as a building block for peptidomimetics and combinatorial chemistry. Its distinct functionalities are advantageous for peptide bond formation and elongation in pseudopeptide synthesis (Pascal et al., 2000).

  • Occurrence in Foods and Additives Benzoic acid derivatives, including 4-amino benzoic acid, are used as preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use leads to significant environmental distribution and human exposure (del Olmo et al., 2017).

  • Pharmacokinetics in Medicinal Compounds Studies on pharmacokinetics of benzoic acid derivatives provide insights into their absorption, distribution, metabolism, and excretion, essential for developing therapeutic compounds (Xu et al., 2020).

  • Quantitative Structure-Metabolism Relationships Benzoic acid derivatives' molecular properties impact their metabolism, providing insights into drug-metabolizing enzyme active sites and benzoate metabolism mechanisms (Ghauri et al., 1992).

  • Intermediate for Therapeutically Active Peptidomimetics Amino acid derivatives of 4-(1-adamantyl)benzoic acid, synthesized through transition metal ion catalyzed oxidation, serve as intermediates in designing peptidomimetics with improved pharmacokinetic and pharmacodynamic properties (Krasnikov et al., 2004).

  • Dopants for Polyaniline in Advanced Technologies Benzoic acid derivatives, like 4-aminobenzoic acid, are used as dopants for polyaniline, impacting its properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).

  • Synthesis and Characterization in Organic Chemistry The synthesis and structural characterization of various benzoic acid derivatives provide foundational knowledge for further application in organic chemistry and materials science (Baul et al., 2009).

  • Thermodynamic Study in Pharmaceutical Sciences Benzoic acid derivatives are crucial in pharmaceutical research for process design, stability, and solubility studies (Reschke et al., 2016).

  • Biosynthesis in Plants and Bacteria Understanding the biosynthesis of benzoic acid in plants and bacteria aids in comprehending the metabolic pathways and their implications in natural product formation (Hertweck et al., 2001).

Safety And Hazards

4-(1-Aminoethyl)benzoic acid can cause skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using personal protective equipment/face protection .

Future Directions

In terms of future directions, 4-(1-Aminoethyl)benzoic acid has been used in the synthesis of Cobalt carboxy phosphonates and Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This suggests potential applications in the development of treatments for conditions like cystic fibrosis.

properties

IUPAC Name

4-(1-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502855
Record name 4-(1-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)benzoic acid

CAS RN

28357-95-1
Record name 4-(1-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of 4-acetylbenzoic acid ethyl ester and 40 g of ammonium acetate are dissolved in 210 ml of absolute methanol, and 3.63 g of sodium cyanoborohydride are added. The reaction solution is stirred for 24 hours at room temperature, cooled to 4° and adjusted to a pH of 1 by the addition of concentrated hydrochloric acid. The methanol is removed under reduced pressure and the suspension that remains is filtered. The aqueous tiltrate is washed with diethyl ether, adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide and extracted with diethyl ether. Drying is carried out over sodium sulfate and is followed by concentration to dryness by evaporation under reduced pressure, and the oil that remains is distilled under reduced pressure to give 1-(4-carboxyphenyl)ethylamine having a boiling point of 130°-140° (6×10-2 mbar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzoic acid (4.1 g) is dissolved in 50 mL ammonia-saturated methanol. Raney nickel catalyst (1.5 g; activity grade III) is then added and the mixture reduced under hydrogen atmosphere (4750 psi) at 80° C. for 17 hrs. After removal of the catalyst by suction filtration, the filtrate is evaporated and the residue dissolved in H2O. The solution is passed through a 2.5×15 cm column of Dowex 50X8-400 resin (H+ form) and eluted with 1N NH4OH. Evaporation of the eluate leaves a residue (2.9 g) which is recrystallized from H2O/acetone and characterized as 4-(1-aminoethyl)benzoic acid, m.p.>300° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Logé, V Wallez, E Scalbert… - Journal of enzyme …, 2002 - Taylor & Francis
In order to specify structure-activity relationships we have synthesized new series of analogues of the Rho-kinase inhibitor (R)−(+)− N −(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885)…
Number of citations: 23 www.tandfonline.com
JJ Yang, WW Yu, LL Hu, WJ Liu, XH Lin… - Journal of medicinal …, 2019 - ACS Publications
The prostanoid EP4 receptor is one of the key receptors associated with inflammatory mediator PGE 2 -elicited immunosuppression in the tumor microenvironment. Blockade of EP4 …
Number of citations: 31 pubs.acs.org
RS Dickins, JAK Howard, CL Maupin… - … A European Journal, 1999 - Wiley Online Library
Modulation of the frequency and polarisation of emitted light is achieved with the structurally rigid tetraamide complexes of lanthanides (Ln = Eu, Tb, Yb and Dy; Ar = Ph, p‐X‐Ph; X = Br, …

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